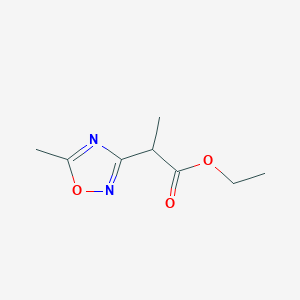
Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)propanoate is an organic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2(5-methyl-1,2,4-oxadiazol-3-yl)propanoate typically involves the cyclization of appropriate precursors. One common method is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial production.
化学反应分析
Types of Reactions
Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)propanoate has several scientific research applications:
作用机制
The mechanism of action of ethyl 2(5-methyl-1,2,4-oxadiazol-3-yl)propanoate involves its interaction with molecular targets and pathways within cells. For example, its anticancer activity is believed to be due to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole core and have similar pharmacological properties.
1,2,4-Oxadiazole derivatives: These include various substituted oxadiazoles that have been studied for their antimicrobial, antiviral, and anticancer activities.
Uniqueness
Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C8H12N2O3 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)propanoate |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)5(2)7-9-6(3)13-10-7/h5H,4H2,1-3H3 |
InChI 键 |
FIFXURXRZLJLIM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)C1=NOC(=N1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
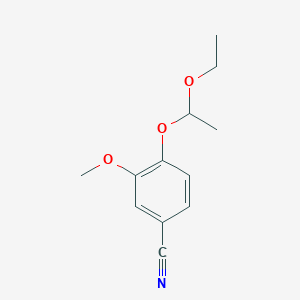
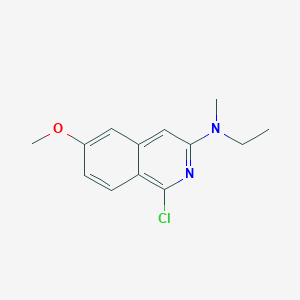
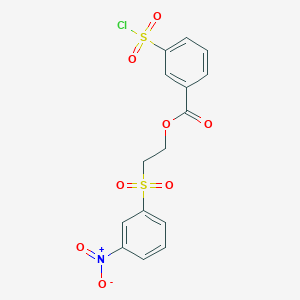
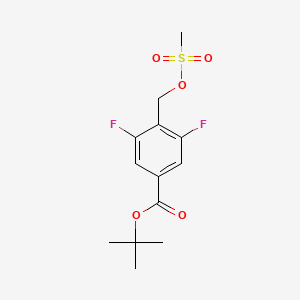
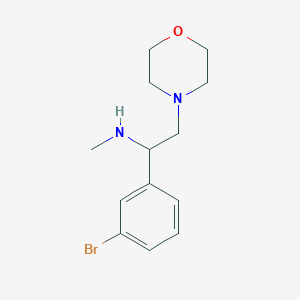
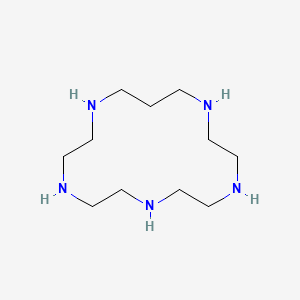
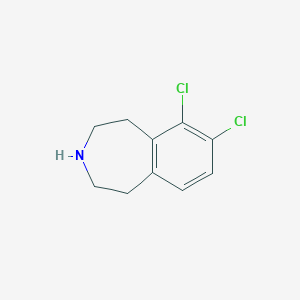
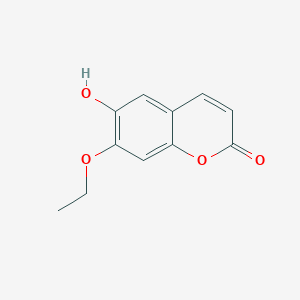
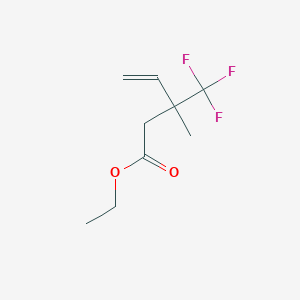
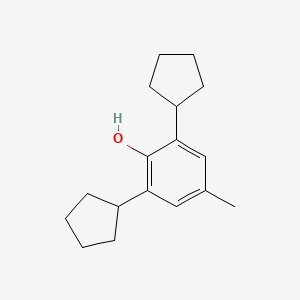


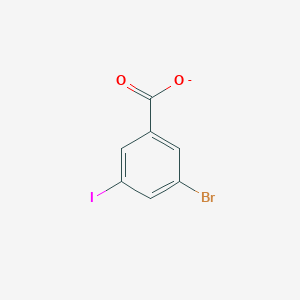
![2-[(2,4-Dichlorophenyl)(phenyl)methyl]propanediamide](/img/structure/B8622430.png)
